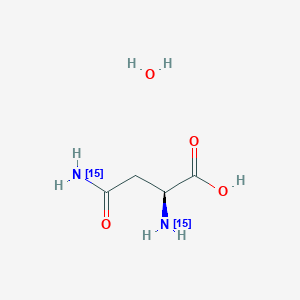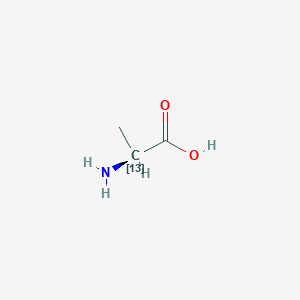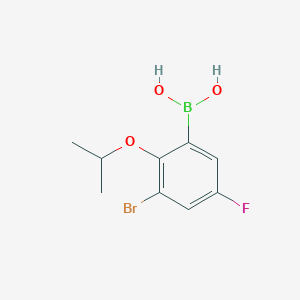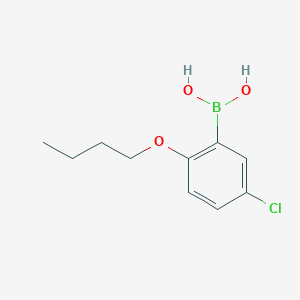![molecular formula C18H23BO3 B1284302 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-67-7](/img/structure/B1284302.png)
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid
Descripción general
Descripción
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid (4-TBMPA) is an organoboronic acid that has been used in various scientific research applications. It has found uses in the synthesis of organic molecules, and in the study of biochemical and physiological mechanisms. The purpose of
Aplicaciones Científicas De Investigación
Organic Synthesis
4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronic acid group reacts with halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in many pharmaceuticals and organic materials.
Drug Discovery
The compound’s utility in drug discovery is significant due to its role in the synthesis of potential therapeutic agents . It can be used to create novel boron-containing molecules that exhibit unique biological activities, which are explored for their therapeutic potential against diseases such as cancer, diabetes, and inflammation.
Sensor Development
This compound is also explored in the development of chemical sensors . Boronic acids can bind to saccharides, which allows for the detection of sugars and other biological substances. Sensors based on this mechanism are being researched for medical diagnostics, including glucose monitoring for diabetes management.
Catalysis
The boronic acid group in 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid serves as a catalyst in various chemical reactions . It can facilitate reactions by forming temporary bonds with substrates, thereby lowering the activation energy required for the reaction to proceed. This property is harnessed in the development of more efficient and selective catalytic processes.
Polymer Chemistry
Lastly, the compound finds application in polymer chemistry. It can be used to modify polymers or to create block copolymers with specific properties . The boronic acid functionality allows for post-polymerization modifications, enabling the introduction of functional groups that can impart desired characteristics to the polymer, such as thermal stability, solubility, or biocompatibility.
Propiedades
IUPAC Name |
[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGDQNAZFDADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584900 | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-67-7 | |
| Record name | B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















